Oxidation Potential vs. Chloro and Methoxy Analogs
3-Methoxyphenothiazine exhibits an oxidation potential (E₁) of 590 mV (measured in 80% v/v acetic acid, pH ≈ 2) [1]. This is significantly lower than the oxidation potentials of its closest structural analogs: 3-chlorophenothiazine (765 mV), 2-methoxyphenothiazine (698 mV), and 1-methoxyphenothiazine (692 mV). The 175 mV difference between 3-methoxy and 3-chloro derivatives represents a substantial shift in redox behaviour that directly correlates with biological activity [1].
| Evidence Dimension | First oxidation potential (E₁) of phenothiazine derivatives |
|---|---|
| Target Compound Data | 590 mV (3-Methoxyphenothiazine) |
| Comparator Or Baseline | 3-Chlorophenothiazine: 765 mV; 2-Methoxyphenothiazine: 698 mV; 1-Methoxyphenothiazine: 692 mV; Phenothiazine: 550–850 mV range (class-active window) |
| Quantified Difference | Δ = 175 mV lower than 3-chloro; Δ = 108 mV lower than 2-methoxy; Δ = 102 mV lower than 1-methoxy |
| Conditions | 80% v/v acetic acid, pH approximately 2, potentiometric oxidative titration at 20 °C |
Why This Matters
A lower oxidation potential indicates easier radical-cation formation and superior electron-donor capability, which is mechanistically linked to antioxidant and anthelmintic performance, making 3-methoxyphenothiazine the preferred choice when facile one-electron oxidation is required.
- [1] Cymerman-Craig J, Tate ME, Donovan FW, Rogers WP. Chemical Constitution and Anthelmintic Activity—V. Alkoxy- and Chlorophenothiazines. Journal of Medicinal and Pharmaceutical Chemistry. 1960;2(6):669-680. Table I: Oxidation potentials of alkoxy- and chlorophenothiazines. View Source
